3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline

Lipophilicity ADME prediction Drug-likeness

Researchers targeting neurodegenerative pathways face limited access to pre-validated, drug-like chemical probes with differentiated electronic profiles for SAR expansion. 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline (CAS 478047-90-4) addresses this gap: • Multi-target inhibitory potential against hBACE-1, hAChE, hMAO-B validated via molecular docking • Latent amine handle via nitro reduction enables rapid library diversification • MW 349.4, clogP 3.63, HBA 5 - within Lipinski Rule of 5; in stock for immediate dispatch

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 478047-90-4
Cat. No. B2944597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
CAS478047-90-4
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESC1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2
InChIKeyGLROQDFXGUFQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline: Multi-Target Inhibitor Development


3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline (CAS 478047-90-4, molecular formula C₁₉H₁₅N₃O₂S, molecular weight 349.41 g/mol) is a heterocyclic small molecule belonging to the dihydrobenzo[h]cinnoline class . This compound integrates a 3-nitrobenzyl sulfanyl substituent onto a partially saturated dibenzo-fused cinnoline core, a scaffold that has recently demonstrated multi-target inhibitory potential in silico against several neurodegenerative disease-relevant enzymes (hBACE-1, hAChE, hMAO-B) [1]. The nitrobenzyl moiety introduces distinct electronic and steric features relative to its closest structural analogs, namely heightened polarity (clogP 3.63), increased hydrogen bond acceptor capacity (n=5), and a chromophoric handle suitable for further functionalization via nitro reduction [2].

Lead Optimization Multi-target enzyme inhibitor development for hBACE‑1, hAChE, hMAO‑B studies
Derivatization 3‑Nitrobenzyl group enables amine conversion and library diversification
Physicochemical Profile Balanced predicted properties for drug‑likeness screening campaigns

Why 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline Cannot Be Replaced by Analogs


The 3-[(3-nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline target compound differs from the benzylsulfanyl (CAS 478047-88-0), 4-methylbenzylsulfanyl (CAS 383148-07-0), 4-chlorobenzylsulfanyl (CAS 478047-91-5), and 3,4-dichlorobenzylsulfanyl (CAS not assigned, BindingDB BDBM42518) analogs by the presence of a 3-nitro electron-withdrawing group. This substitution creates quantifiable differences in lipophilicity (clogP 3.63 vs. XLogP3 4.1 for the benzylsulfanyl analog) and hydrogen bond acceptor capacity (5 vs. 3), which directly impact solubility, permeability, and protein-ligand interaction potential [1][2]. Furthermore, the nitro group provides a versatile synthetic handle for on-target derivatization (e.g., reduction to an amine for amide coupling) that is absent in the halogenated or unsubstituted analogs, meaning that simple analog replacement without compensatory structural modification risks failure in downstream medicinal chemistry campaigns [3].

Synthetic Handle Nitro group enables on‑target derivatization absent in halogenated or unsubstituted analogs; replacement may limit library diversification.
ADME Predictivity Lipophilicity (clogP) and H‑bond acceptor count differences vs. benzylsulfanyl analog may alter predicted solubility and permeability profiles.
Target Engagement Shift in hydrogen‑bonding capacity may change protein‑ligand interaction patterns; binding affinity and selectivity require re‑evaluation.

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline: Differentiation Evidence


Lower Lipophilicity vs. Benzylsulfanyl Analog

The target compound exhibits a lower computed octanol-water partition coefficient (clogP 3.63) compared to the non-nitrated benzylsulfanyl analog 3-(benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline (CAS 478047-88-0), which has an experimental/logP-based XLogP3 value of 4.1 [1][2]. The ΔlogP of -0.47 corresponds to an approximately 3-fold increase in predicted aqueous solubility by the Lipinski relationship, enhancing the compound's developability profile for oral or parenteral administration [3].

Lipophilicity
Cross‑study comparable
clogP 3.63 vs XLogP3 4.1 (benzylsulfanyl analog)
ΔlogP −0.47 ≈ 3× higher predicted aqueous solubility
Predicted solubility improvement may support oral formulation lead optimization research.
Computed properties; experimental solubility verification recommended.
Lipophilicity ADME prediction Drug-likeness

Hydrogen Bond Acceptor Enhancement vs. Benzylsulfanyl Analog

The nitro group in the target compound contributes two additional hydrogen bond acceptor atoms (total n=5) compared to the benzylsulfanyl analog (n=3) [1][2]. This increase expands the compound's capacity for directional intermolecular interactions with polar protein residues, which is a key determinant of binding specificity and affinity in target engagement [3].

H‑Bond Acceptors
Cross‑study comparable
5 HBA vs 3 HBA (benzylsulfanyl analog)
+2 hydrogen bond acceptors
Enhanced polar interaction potential may support target‑engagement studies in neurodegenerative enzyme panels.
Predicted; protein‑ligand binding requires assay confirmation.
Hydrogen bonding Protein-ligand interactions Molecular recognition

Increased Molecular Weight vs. Core Scaffold

With a molecular weight of 349.41 g/mol, the target compound is substantially larger (+167.2 g/mol) than the unsubstituted core scaffold 5,6-dihydrobenzo[h]cinnoline (MW 182.22) and moderately heavier (+45.0 g/mol) than the benzylsulfanyl analog (MW 304.4) [1][2]. This mass increment arises from the nitrobenzyl group and can be advantageous for filling deeper hydrophobic sub-pockets in enzyme active sites such as hBACE-1 or hMAO-B, where additional van der Waals contacts can boost binding affinity [3].

Molecular Weight
Class‑level inference
349.41 g/mol vs core scaffold 182.22 / benzylsulfanyl analog 304.4
+167.2 vs core; +45.0 vs benzylsulfanyl analog
Lead‑like molecular weight may support binding‑pocket complementarity exploration within drug‑likeness space.
Class‑level inference; pocket fitting requires structural validation.
Molecular weight Binding pocket complementarity Fragment-based drug design

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline: Application Scenarios


Multi-Target Neurodegenerative Inhibitor Lead Optimization

The 5,6-dihydrobenzo[h]cinnoline core has been validated via molecular docking against a panel of 27 neurodegenerative disease-relevant targets, with several compounds (3a–h) showing multi-target inhibitory potential [1]. The compound 478047-90-4, with its higher polarity (clogP 3.63) and increased hydrogen bond acceptor capacity (n=5), is better suited than the benzylsulfanyl analog for engaging polar catalytic residues in hBACE-1, hAChE, and hMAO-B active sites [2]. Procurement of this compound enables SAR expansion around the 3-nitrobenzyl substituent to fine-tune target selectivity and metabolic stability in the context of Alzheimer's and Parkinson's disease drug discovery.

Fragment Elaboration via Nitro Reduction

The 3-nitro group constitutes a latent amine that can be unmasked under mild reducing conditions (e.g., H₂/Pd-C or Sn/HCl) to yield the corresponding 3-aminobenzylsulfanyl derivative [3]. This intermediate is then amenable to amide coupling, sulfonamide formation, or reductive alkylation, enabling rapid diversification of the benzo[h]cinnoline scaffold into focused compound libraries for high-throughput screening campaigns. In contrast, the 4-chlorobenzylsulfanyl (CAS 478047-91-5) and 3,4-dichlorobenzylsulfanyl analogs lack this direct functionalization pathway, reducing downstream synthetic versatility .

Neuropeptide Y Receptor Antagonist Development

A closely related 3,4-dichlorobenzylsulfanyl analog (BindingDB BDBM42518) has demonstrated measurable antagonist activity at the human Neuropeptide Y receptor type 1 (NPY1R) with an IC₅₀ of 5,270 nM [4]. The enhanced hydrogen bonding capacity and reduced logP of compound 478047-90-4 relative to the dichlorobenzyl analog suggest that it may serve as an improved probe for NPY1R structure-activity relationship (SAR) studies, particularly for mapping polar sub-pockets within the receptor's orthosteric site. This compound is therefore a strategic procurement choice for laboratories investigating appetite regulation, anxiety, and metabolic disorders linked to NPY signaling [5].

Drug-Likeness Screening in Early Drug Discovery

With a molecular weight of 349.4 g/mol (under the typical 500 Da cutoff), clogP of 3.63 (under 5), and 5 hydrogen bond acceptors (under 10), compound 478047-90-4 falls well within Lipinski's Rule of Five space [6]. Its predicted properties differentiate it from the benzylsulfanyl analog, which at XLogP3 4.1 has borderline lipophilicity that may confer higher risk of CYP450 inhibition and hERG channel blockade [7]. Contract research organizations (CROs) and academic screening centers seeking pre-validated, drug-like starting points for custom library synthesis should prioritize this compound for its balanced physicochemical profile [8].

Application
Selection Property
Validation Focus
Multi‑target neurodegenerative enzyme inhibitor lead optimization
Polar nitrobenzyl substitution for hBACE‑1/hAChE/hMAO‑B profiling
SAR around nitro group; metabolic stability assessment
Fragment elaboration via nitro reduction
Latent amine functionality for library diversification
Reduction yield; amide/sulfonamide coupling efficiency
Neuropeptide Y receptor (NPY1R) SAR studies
Polar nitrobenzyl motif for NPY1R orthosteric site mapping
NPY1R binding assay; orthosteric polar sub‑pocket profiling
Drug‑likeness screening for early discovery libraries
Balanced Rule‑of‑Five profile (MW, logP, HBA)
CYP450 inhibition risk; hERG liability screening
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